5-bromonaphthalene-2-sulfonic Acid

Sandmeyer reaction Desulfonation kinetics Protecting group strategy

Avoid the reactivity pitfalls of wrong positional isomers. 5-Bromonaphthalene-2-sulfonic acid delivers precise regiochemistry for desulfonation and downstream cross-couplings. • Enables milder desulfonation vs. 2-bromo-1-sulfonic acid isomers, preserving bromine integrity. • Direct aqueous Suzuki-Miyaura and Sonogashira couplings due to sulfonic acid water solubility. • Essential precursor for EP3 antagonist L-798106 and 5-bromo-2-naphthol scaffolds.

Molecular Formula C10H7BrO3S
Molecular Weight 287.13 g/mol
CAS No. 179419-11-5
Cat. No. B170846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromonaphthalene-2-sulfonic Acid
CAS179419-11-5
Synonyms5-Bromonaphthalene-2-sulfonic acid
Molecular FormulaC10H7BrO3S
Molecular Weight287.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br
InChIInChI=1S/C10H7BrO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14)
InChIKeyYHRGAWQYHZLOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromonaphthalene-2-sulfonic Acid Procurement Profile


5-Bromonaphthalene-2-sulfonic acid (CAS 179419-11-5, molecular formula C₁₀H₇BrO₃S, MW 287.13 g/mol) is a disubstituted naphthalene derivative bearing a bromine atom at the 5-position and a sulfonic acid group at the 2-position . This substitution pattern confers distinct reactivity for regioselective transformations, particularly in Sandmeyer-type reactions where the sulfonic acid moiety functions as both a protecting group and an activating group for adjacent positions [1]. The compound serves primarily as a versatile synthetic intermediate in the preparation of 5-bromo-2-naphthol derivatives and related functionalized naphthalene scaffolds, with emerging applications in EP3 prostanoid receptor antagonist synthesis [2].

5-Bromonaphthalene-2-sulfonic Acid Isomer Specificity


In procurement for precision organic synthesis, substitution of 5-bromonaphthalene-2-sulfonic acid with other bromonaphthalene sulfonic acid positional isomers (e.g., 2-bromonaphthalene-1-sulfonic acid or 4-bromo-1-naphthalenesulfonic acid) is chemically unsound due to fundamentally divergent reactivity profiles at the desulfonation stage. The 5-bromo-2-sulfonic acid substitution pattern confers a distinct electronic environment that governs both the facility and the conditions required for sulfonic acid removal—a critical step in generating the desired 5-bromo-2-naphthol scaffold [1]. Positional isomers require dramatically different reaction conditions (e.g., 50% aqueous sulfuric acid reflux for 12–16 hours versus milder conditions) and exhibit divergent outcomes in downstream cross-coupling reactions due to altered steric and electronic parameters at the reactive bromine site [2].

5-Bromonaphthalene-2-sulfonic Acid Performance Evidence


Desulfonation: 5-Bromo-2- vs. 2-Bromo-1-sulfonic Acid

The 5-bromonaphthalene-2-sulfonic acid scaffold enables sulfonic acid removal under substantially milder conditions compared to its positional isomer, 2-bromonaphthalene-1-sulfonic acid. This differentiation is critical for preserving the bromine substituent during the deprotection step [1]. While the 5-bromo-2-sulfonic acid derivative undergoes desulfonation using 20% aqueous sulfuric acid under relatively mild conditions (exact temperature and time parameters not fully detailed in the primary source, but established as a straightforward, non-stringent procedure), the 2-bromo-1-sulfonic acid isomer requires refluxing with 50% aqueous sulfuric acid for 12–16 hours to achieve sulfonic acid removal [2].

Sandmeyer reaction Desulfonation kinetics Protecting group strategy Naphthol synthesis

Synthetic Yield: Sulfonate vs. Methyl Ether Protection

The sulfonic acid protecting/activating group strategy enabled by 5-bromonaphthalene-2-sulfonic acid derivatives provides a marked synthetic yield advantage over alternative protection approaches. The sulfonate-protected route achieves an overall three-step yield that substantially exceeds the 30% yield obtained when the hydroxyl group is protected as a methyl ether followed by pyrolysis of the diazonium ion double salt with HgBr₂ [1]. This yield differential is attributed to the sulfonic acid group's dual function: it deactivates the naphthalene nucleus sufficiently to enable a normal Sandmeyer reaction while simultaneously protecting the hydroxyl moiety, circumventing the electron-transfer limitations that plague the methyl ether-protected substrate [1].

Sandmeyer bromination Protecting group efficiency Synthetic yield 5-Bromo-2-naphthol preparation

Aqueous Sandmeyer Solvent System

The sulfonic acid group in 5-bromonaphthalene-2-sulfonic acid confers water solubility that enables the entire Sandmeyer bromination sequence to be conducted using only water and sulfuric acid as solvents, eliminating the need for organic solvents entirely [1]. In contrast, alternative protection strategies (e.g., triflate protection with N-phenyl-bis(trifluoromethanesulfonamide)) require expensive, exotic reagents and organic solvent media that incur higher material costs and generate hazardous waste streams [1].

Green chemistry Aqueous synthesis Solvent reduction Sustainable organic synthesis

Physicochemical Property Differences: Positional Isomers

Computationally predicted physicochemical properties reveal measurable differences between 5-bromonaphthalene-2-sulfonic acid and its 2-bromo-1-sulfonic acid positional isomer that may influence solubility, partitioning behavior, and chromatographic separation characteristics. The 5-bromo-2-sulfonic acid isomer has a predicted density of 1.766 ± 0.06 g/cm³ and predicted pKa of 0.05 ± 0.40, indicating strong acidity consistent with the sulfonic acid moiety . The 2-bromo-1-sulfonic acid isomer has a computed XLogP3-AA value of 2.6 and a topological polar surface area of 62.8 Ų [1].

Physicochemical properties Lipophilicity Computational prediction Drug-likeness parameters

5-Bromonaphthalene-2-sulfonic Acid Application Scenarios


EP3 Antagonist L-798106 Synthesis

5-Bromonaphthalene-2-sulfonic acid serves as a key synthetic building block for the preparation of 5-bromo-2-methoxybenzenesulfonamide derivatives, including L-798106—a selective antagonist for the EP3 prostanoid receptor [1]. In pharmacological studies investigating prostaglandin E₂ (PGE₂) signaling pathways, the regiochemically defined 5-bromo substitution pattern is essential for achieving the required binding affinity and selectivity profile. Procurement of the 5-bromo-2-sulfonic acid isomer ensures the correct substitution geometry for downstream sulfonamide formation, which cannot be achieved using alternative bromonaphthalene sulfonic acid isomers due to incompatible substitution positions [1].

5-Bromo-2-naphthol Synthesis

5-Bromonaphthalene-2-sulfonic acid is the optimal precursor for preparing 5-bromo-2-naphthol via a three-step Sandmeyer sequence that exploits the sulfonic acid group as a protecting and activating moiety [1]. This route is particularly advantageous for research groups requiring 5-bromo-2-naphthol as a starting material for multistep syntheses, including the construction of complex naphthalene-containing natural product analogs, ligands, and functional materials. The milder desulfonation conditions associated with the 5-bromo-2-sulfonic acid scaffold (compared to 2-bromo-1-sulfonic acid) reduce thermal stress on the bromine substituent and improve overall process robustness [1].

Aqueous Suzuki–Sonogashira Coupling Substrate

The sulfonic acid moiety in 5-bromonaphthalene-2-sulfonic acid imparts water solubility that facilitates its use as a substrate for aqueous-phase palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings [1]. This property enables the preparation of sulfonated biaryl and alkyne-linked naphthalene derivatives directly in aqueous media, eliminating the need for organic co-solvents in the coupling step [1]. For medicinal chemistry and materials science applications requiring water-soluble naphthalene scaffolds (e.g., fluorescent probes, hydrophilic ligands), this compound offers a direct entry point that alternative non-sulfonated bromonaphthalenes cannot provide without additional synthetic manipulation.

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